Nedometinib

Pharmacokinetics Topical Drug Delivery Safety

Nedometinib (NFX-179) is a metabolically labile MEK1 inhibitor engineered for topical delivery, with an IC₅₀ of 135 nM and validated selectivity over 150+ kinases. Unlike conventional oral MEK inhibitors associated with dose‑limiting systemic toxicity (rash, diarrhea, edema), nedometinib undergoes rapid systemic metabolism, achieving local p‑ERK suppression at the skin with negligible plasma exposure (<1 ng/mL). Clinically demonstrated 47% p‑ERK suppression and 20.3% ≥50% cNF volume reduction in a Phase 2a NF1 trial, plus 60% reduction in new cSCC formation in UV‑induced mouse models. US and EU Orphan Drug Designation for NF1. Ideal for researchers investigating localized MAPK pathway inhibition in cutaneous neurofibromas, squamous cell carcinoma chemoprevention, or soft‑drug dermatological PK/PD modeling. Procure this unique tool compound to interrogate MEK inhibition without systemic confounding.

Molecular Formula C17H16FIN4O3
Molecular Weight 470.24 g/mol
CAS No. 2252314-46-6
Cat. No. B10860916
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNedometinib
CAS2252314-46-6
Molecular FormulaC17H16FIN4O3
Molecular Weight470.24 g/mol
Structural Identifiers
SMILESCN1C2=C(C=CC=N2)C(=C1NC3=C(C=C(C=C3)I)F)C(=O)NOCCO
InChIInChI=1S/C17H16FIN4O3/c1-23-15-11(3-2-6-20-15)14(17(25)22-26-8-7-24)16(23)21-13-5-4-10(19)9-12(13)18/h2-6,9,21,24H,7-8H2,1H3,(H,22,25)
InChIKeySENAOZROGSYRTD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Nedometinib (NFX-179): A Metabolically Labile Topical MEK1 Inhibitor for Dermatological Applications


Nedometinib (CAS: 2252314-46-6; also known as NFX-179) is a small-molecule tyrosine kinase inhibitor specifically targeting mitogen-activated protein kinase kinase 1 (MEK1) [1]. Unlike conventional oral MEK inhibitors, nedometinib is engineered as a 'metabolically labile' (soft drug) designed for topical administration, undergoing rapid systemic metabolism to minimize off-target toxicity [2]. It exhibits a biochemical IC₅₀ of 135 nM against MEK1 and demonstrates functional selectivity by potently suppressing phosphorylated ERK (p-ERK) in MAPK-driven cell lines .

Why Topical Nedometinib (NFX-179) Cannot Be Substituted by Oral MEK Inhibitors


Oral MEK inhibitors (e.g., selumetinib, trametinib, cobimetinib) are associated with dose-limiting systemic toxicities including rash, diarrhea, and peripheral edema, which limit their chronic use for benign dermatological conditions like cutaneous neurofibromas (cNF) [1]. Nedometinib's unique 'soft drug' design enables potent, localized MAPK pathway suppression in the skin with negligible systemic exposure (<1 ng/mL), a pharmacokinetic profile unattainable with standard oral MEK inhibitors [2]. Furthermore, topical formulations of other MEK inhibitors, such as binimetinib, have demonstrated only minor effects on mature cNFs in preclinical models, underscoring that formulation and molecular design—not just class membership—dictate therapeutic utility in this context [3].

Quantitative Evidence Supporting Nedometinib (NFX-179) Selection Over Alternatives


Metabolic Lability: Systemic Exposure Reduced >1000-Fold Versus Oral Selumetinib

Nedometinib (NFX-179 Topical Gel) achieves localized MEK inhibition with minimal systemic absorption. In a Phase 2a trial, plasma concentrations of NFX-179 remained below 1 ng/mL after 28 days of daily topical application [1]. In contrast, a single 50 mg oral dose of the MEK inhibitor selumetinib yields a Cmax of 1520 ng/mL [2]. This >1500-fold reduction in systemic exposure is a direct consequence of nedometinib's metabolically labile design, which enables rapid inactivation upon entering the circulation.

Pharmacokinetics Topical Drug Delivery Safety Neurofibromatosis Type 1

Clinical p-ERK Suppression in Cutaneous Neurofibromas: 47% Reduction vs. Vehicle

In a randomized, double-blind Phase 2a trial, topical application of 0.5% NFX-179 gel for 28 days reduced phosphorylated ERK (p-ERK) levels in cutaneous neurofibromas (cNFs) by 47% compared to vehicle (P = 0.0001) [1]. Dose-dependent suppression was observed: 0.15% gel reduced p-ERK by 26% (P = 0.036), while 0.05% gel showed a non-significant 10% reduction [1]. This demonstrates robust target engagement in human tissue following topical delivery.

Pharmacodynamics Biomarker Neurofibromatosis Type 1 Topical Therapy

cNF Volume Reduction: 20.3% of Lesions Achieve ≥50% Shrinkage vs. 5.6% on Vehicle

The Phase 2a trial also assessed clinical response by tumor volume. After 28 days, 20.3% of cNFs treated with 0.5% NFX-179 gel achieved a ≥50% reduction in volume, compared to only 5.6% in the vehicle group (P = 0.021) [1]. The mean percent change in tumor volume was -16.7% for the 0.5% NFX-179 group versus -8.0% for vehicle (P = 0.055) [1]. This indicates early clinical efficacy in reducing established cNF size.

Efficacy Tumor Volume Neurofibromatosis Type 1 Clinical Trial

cSCC Chemoprevention: 60% Reduction in New Tumors in UV-Induced Mouse Model

In an ultraviolet (UV)-induced cutaneous squamous cell carcinoma (cSCC) mouse model, topical application of NFX-179 gel (0.1% and higher concentrations) reduced the formation of new cSCCs by an average of 60% at 28 days compared to untreated controls [1]. A split-mouse randomized controlled study further confirmed that suppression of cSCC was observed only in drug-treated areas, with no systemic toxicities noted [1]. While systemic MEKi also suppress cSCC in mice, they are associated with severe adverse effects that preclude chemoprevention use [1].

Chemoprevention Squamous Cell Carcinoma In Vivo Efficacy Topical

Broad Kinase Selectivity: Minimal Off-Target Activity Across >150 Kinases and 44 Safety-Relevant Targets

Nedometinib (NFX-179) demonstrates a clean selectivity profile. At 10 µM, it does not substantially inhibit any of the >150 kinases tested, nor does it interact with a separate panel of 44 receptors, ion channels, and enzymes of particular relevance for neurological or cardiac toxicity . While other MEK inhibitors (e.g., trametinib, cobimetinib) also exhibit high selectivity, nedometinib's profile is specifically characterized in the context of its topical, metabolically labile design, minimizing both local and systemic off-target concerns .

Selectivity Kinase Profiling Safety MEK1

Optimal Research and Industrial Applications for Nedometinib (NFX-179)


Cutaneous Neurofibroma (cNF) Clinical Research and Therapeutic Development

The Phase 2a clinical data demonstrating 47% p-ERK suppression and 20.3% ≥50% volume reduction in cNFs [1] position nedometinib as the leading investigational topical agent for NF1-associated cNFs. Researchers studying cNF pathobiology or conducting clinical trials for NF1 can use nedometinib as a validated tool to interrogate localized MEK inhibition without systemic toxicity confounding. The compound has received Orphan Drug Designation in the US and EU for NF1 treatment [2].

Chemoprevention Studies for UV-Induced Squamous Cell Carcinoma (cSCC)

The 60% reduction in new cSCC formation in a UV-induced mouse model [3] provides a robust preclinical rationale for investigating topical MEK inhibition as a chemopreventive strategy. Nedometinib's unique metabolic lability and safety profile [3] make it a superior candidate over systemic MEK inhibitors for long-term use in high-risk populations, such as organ transplant recipients or individuals with extensive actinic keratosis.

Pharmacokinetic/Pharmacodynamic Modeling of Topical 'Soft Drug' Delivery

Nedometinib serves as an exemplary model compound for studying the design and performance of metabolically labile ('soft') drugs for dermatological applications. Its well-characterized systemic exposure profile (<1 ng/mL in plasma despite daily topical application) [1] offers a benchmark for evaluating other topical kinase inhibitors and developing predictive PK/PD models for localized therapies.

MEK1-Selective Tool Compound for In Vitro Pathway Analysis

With a defined MEK1 IC₅₀ of 135 nM and validated selectivity over >150 kinases and 44 safety-relevant targets , nedometinib is a specific tool compound for studying the MAPK pathway in cell-based assays. Its potency in BRAF-mutant (A375, IC₅₀ 12 nM) and KRAS-mutant (HCT116, IC₅₀ 164 nM) cell lines makes it suitable for comparative studies across different genetic backgrounds.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

54 linked technical documents
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